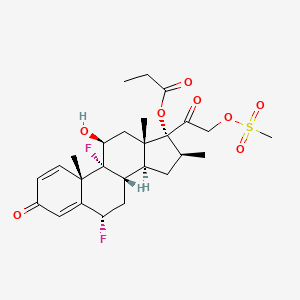
3-Fluoropropyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoropropyl acrylate is an organic compound with the molecular formula C6H9FO2. It is an ester derived from acrylic acid and 3-fluoropropanol. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoropropyl acrylate can be synthesized through the esterification of acrylic acid with 3-fluoropropanol. This reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions are common to achieve high purity and consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoropropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Typically involves nucleophiles such as amines or thiols in the presence of a base.
Major Products
Poly(this compound): Used in various industrial applications.
Substituted Acrylates: Depending on the nucleophile used, various substituted acrylates can be formed.
Aplicaciones Científicas De Investigación
3-Fluoropropyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Utilized in the development of bio-compatible materials for medical applications.
Medicine: Employed in the synthesis of radiolabeled compounds for imaging studies.
Industry: Applied in the production of specialty coatings and adhesives due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3-Fluoropropyl acrylate primarily involves its reactivity as an acrylate ester. It can undergo polymerization through free-radical mechanisms, where the double bond in the acrylate group reacts with initiators to form long polymer chains . The presence of the fluorine atom can influence the reactivity and properties of the resulting polymers, making them more resistant to chemical and thermal degradation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylhexyl acrylate
- Ethyl acrylate
- Methyl acrylate
- Butyl acrylate
Uniqueness
3-Fluoropropyl acrylate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased chemical resistance and stability. This makes it particularly valuable in applications requiring durable and long-lasting materials .
Propiedades
Fórmula molecular |
C6H9FO2 |
|---|---|
Peso molecular |
132.13 g/mol |
Nombre IUPAC |
3-fluoropropyl prop-2-enoate |
InChI |
InChI=1S/C6H9FO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5H2 |
Clave InChI |
WLEILXOWLYRDKA-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)



![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)


![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)




